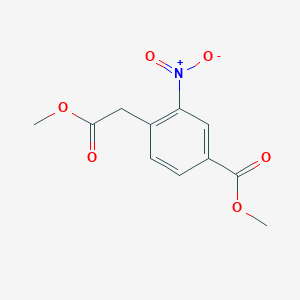

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)6-7-3-4-8(11(14)18-2)5-9(7)12(15)16/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDSLKRPXTVJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334952-07-7 | |

| Record name | methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

This technical guide provides a comprehensive overview of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a nitrated benzoate ester derivative. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed information on its chemical identity, properties, and a plausible synthetic pathway.

Chemical Identity and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2] It is registered under the CAS number 334952-07-7 .[1][2][3][4][5] The molecular formula of the compound is C₁₁H₁₁NO₆.[1][2][4]

The structure of this compound consists of a benzene ring substituted with a methyl benzoate group, a nitro group, and a methyl acetate group. The nitro group and the methyl acetate side chain are positioned ortho to each other on the benzene ring, which can influence the molecule's reactivity and potential for further chemical modifications.[6]

References

- 1. This compound | 334952-07-7 [sigmaaldrich.com]

- 2. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. Page loading... [guidechem.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]

"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. This compound, a substituted nitrobenzoate derivative, holds potential as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. This document consolidates available data on its properties, outlines a plausible synthetic route with detailed experimental protocols, predicts its spectral characteristics, and explores its potential in drug discovery based on the bioactivity of structurally related molecules.

Introduction

This compound, with CAS number 334952-07-7, is a member of the nitroaromatic class of compounds.[1][2][3] The presence of both a nitro group and a phenylacetic acid ester moiety suggests its potential utility as a building block in medicinal chemistry. Nitroaromatic compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[4] This guide aims to provide a detailed resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 334952-07-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₆ | [1] |

| Molecular Weight | 253.21 g/mol | [1] |

| Appearance | Beige crystalline powder / Solid | [2] |

| Melting Point | 77 °C | [2] |

| Boiling Point | 370 °C | [2] |

| IUPAC Name | This compound | [1] |

| Synonyms | (4-Methoxycarbonyl-2-nitro-phenyl)-essigsaeure-methylester, Methyl 4-(methoxycarbonylmethyl)-3-nitrobenzoate, Methyl 2-(4-methoxycarbonyl-2-nitrophenyl)acetate | [1][2] |

Synthesis

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the literature, a plausible and efficient synthetic route can be devised based on established organic chemistry reactions. The proposed synthesis involves the nitration of a suitable precursor, methyl 4-(2-methoxy-2-oxoethyl)benzoate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via electrophilic nitration.

Experimental Protocol: Nitration of Methyl 4-(2-methoxy-2-oxoethyl)benzoate

This protocol is adapted from established procedures for the nitration of methyl benzoate.[5][6][7][8]

Materials:

-

Methyl 4-(2-methoxy-2-oxoethyl)benzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Cold Water

-

Ice-cold Methanol

-

Dichloromethane (for TLC)

-

Ethyl Acetate (for TLC)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add methyl 4-(2-methoxy-2-oxoethyl)benzoate.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material over a period of 15-20 minutes, ensuring the reaction temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Further purify the crude product by washing with a small amount of ice-cold methanol to remove any unreacted starting material and by-products.

-

The final product can be recrystallized from methanol to obtain a pure sample.

-

Monitor the reaction progress and purity of the product using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., hexane/ethyl acetate).

Spectral Properties (Predicted)

| Spectroscopy | Predicted Characteristics |

| ¹H NMR | Aromatic protons are expected in the range of δ 7.5-8.5 ppm. The presence of the nitro group will cause downfield shifts. The methylene protons of the acetate group should appear as a singlet around δ 4.0 ppm. The two methyl ester protons will each exhibit a singlet, likely between δ 3.7 and 4.0 ppm. |

| ¹³C NMR | The carbonyl carbons of the ester groups are expected to resonate in the downfield region, around δ 165-170 ppm. The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon should be around δ 40-45 ppm, and the methoxy carbons will be in the δ 52-55 ppm region. |

| IR Spectroscopy | Characteristic strong absorption bands are expected for the C=O stretching of the ester groups (around 1720-1740 cm⁻¹). The nitro group will show two strong absorptions corresponding to asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-O stretching bands for the esters will be present in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 253. Fragmentation patterns would likely involve the loss of the methoxy groups (-OCH₃), the carbomethoxy group (-COOCH₃), and the nitro group (-NO₂). |

Potential Applications in Drug Development

While there are no specific studies on the biological activity of this compound, the presence of the nitroaromatic moiety suggests potential for investigation in several therapeutic areas.

Anticancer and Antimicrobial Activity

Nitroaromatic compounds have a well-documented history of biological activity, including use as antibiotics and anticancer agents.[4] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitroso and hydroxylamine intermediates that can induce cellular damage.

A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated that compounds bearing a nitro moiety exhibited higher cytotoxic effects against prostate and breast cancer cell lines compared to their methoxy-substituted counterparts.[9][10] This suggests that the nitro group in the target compound could be a key pharmacophore for potential anticancer activity.

Proposed Biological Screening Workflow

To evaluate the potential of this compound as a therapeutic agent, a systematic screening process is recommended.

References

- 1. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. ochem.weebly.com [ochem.weebly.com]

- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS: 334952-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, with the CAS number 334952-07-7, is a key chemical intermediate primarily recognized for its role in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and safety information. It is important to note that, as a synthetic intermediate, this compound has not been extensively studied for its own biological activity, and therefore, data on its mechanism of action or effects on signaling pathways are not available in the current body of scientific literature.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₆ | [1][2] |

| Molecular Weight | 253.21 g/mol | [1][2] |

| Appearance | Beige crystalline powder | [3] |

| Melting Point | 77 °C | [3] |

| Boiling Point | 370 °C | [3] |

| Topological Polar Surface Area | 98.4 Ų | [1][4] |

| Hydrogen Bond Acceptor Count | 6 | [1][4] |

| Rotatable Bond Count | 5 | [1][4] |

| Purity | Typically ≥97% | [5] |

| Storage Temperature | Room temperature | [5] |

Synthesis

This compound is synthesized as a key intermediate in the multi-step production of Nintedanib. The following experimental protocol is a composite procedure derived from the general principles of nitration of methyl benzoate derivatives and information embedded within patents for Nintedanib synthesis.

Experimental Protocol: Synthesis of this compound

This synthesis is based on the principles of electrophilic aromatic substitution, specifically the nitration of a substituted methyl benzoate.[6]

Materials:

-

Methyl 4-(2-methoxy-2-oxoethyl)benzoate

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while keeping the mixture cool in an ice bath.

-

In a separate flask, dissolve Methyl 4-(2-methoxy-2-oxoethyl)benzoate in a minimal amount of concentrated sulfuric acid.

-

Slowly add the nitrating mixture dropwise to the solution of the benzoate derivative, maintaining the temperature below 10 °C using an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The crude product, this compound, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold distilled water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[6]

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Role in Nintedanib Synthesis

This compound serves as a crucial building block in the synthesis of Nintedanib. The subsequent steps in the synthesis of Nintedanib involve the reduction of the nitro group to an amine, followed by a series of condensation and cyclization reactions to form the final indolinone core structure of the drug.[7]

Biological Activity and Signaling Pathways

There is currently no available scientific literature detailing the biological activity, mechanism of action, or effects on signaling pathways of this compound itself. Its primary and currently known function is as a chemical intermediate in the synthesis of a pharmacologically active compound. The biological effects and signaling pathway interactions are characteristic of the final drug product, Nintedanib, which is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[7]

Due to the absence of data on the intrinsic biological activity of this compound, the creation of diagrams for signaling pathways, as requested, is not feasible.

Safety Information

Based on available safety data sheets, this compound is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, or may be harmful if swallowed.[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[5]

-

P270: Do not eat, drink or smoke when using this product.[5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P330: Rinse mouth.[5]

Conclusion

This compound is a well-characterized chemical intermediate with a critical role in the pharmaceutical industry, specifically in the production of Nintedanib. While its physicochemical properties and a general synthesis protocol are established, its biological activity remains uninvestigated. Future research could explore the potential for this molecule to have intrinsic biological effects, but based on current knowledge, its utility is confined to its role as a synthetic precursor. Researchers and drug development professionals should handle this compound with appropriate safety precautions as outlined in its safety data sheet.

References

- 1. Page loading... [guidechem.com]

- 2. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 3. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nintedanib - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nintedanib:Class, Uses, Synthesis, Mechanism of Action and Toxicity_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a compound of interest for researchers, scientists, and professionals in drug development. This document presents key data in a structured format, outlines a general experimental protocol for its synthesis, and visualizes the synthetic pathway.

Core Chemical and Physical Properties

This compound is a nitrated benzoate ester derivative. Its structural characteristics, including an electron-withdrawing nitro group and a flexible ester side chain, make it a valuable intermediate in organic synthesis.

A summary of its key properties is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₆[1][2] |

| Molecular Weight | 253.21 g/mol [1] |

| CAS Number | 334952-07-7[1][2] |

| Appearance | Beige crystalline powder[2] |

| Melting Point | 77°C[2] |

| Boiling Point | 370°C[2] |

| Purity | ≥97% |

| Storage Temperature | Room temperature |

Synthetic Pathway Visualization

The synthesis of this compound can be conceptualized as a multi-step process. The following diagram illustrates a logical workflow for its preparation, starting from a substituted toluene precursor.

Caption: A potential synthetic route for this compound.

Experimental Protocols

General Protocol for the Nitration of a Methyl Benzoate Derivative:

This protocol is adapted from established methods for the nitration of methyl benzoate.[3][4]

Materials:

-

Methyl benzoate derivative

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

-

Ice

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice bath to 0-10°C, add the starting methyl benzoate derivative to pre-cooled concentrated sulfuric acid.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.

-

While maintaining the temperature of the reaction mixture between 5-15°C, slowly add the nitrating mixture dropwise with constant stirring. This addition should take approximately one hour.

-

After the addition is complete, continue stirring for an additional 15 minutes.

-

Pour the reaction mixture onto cracked ice to precipitate the crude product.

-

Filter the solid product via suction and wash thoroughly with cold water.

-

To purify the product, agitate the crude solid with ice-cold methanol to remove impurities.

-

Filter the purified product by suction, wash with another portion of cold methanol, and dry.

-

For a product of maximum purity, recrystallization from an equal weight of methanol is recommended.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive and should be handled with extreme care, using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The nitration reaction is exothermic and the temperature must be carefully controlled to prevent runaway reactions and the formation of undesired byproducts.

References

"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" synthesis pathway from methyl benzoate

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate from Methyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthetic pathway for the preparation of this compound, a key intermediate in various pharmaceutical and organic synthesis applications. The synthesis commences with the readily available starting material, methyl benzoate, and proceeds through a three-step sequence involving nitration, bromination, and a palladium-catalyzed Heck coupling reaction, followed by a final reduction step.

The synthesis is a four-step process starting from methyl benzoate. The initial step is the electrophilic nitration of the benzene ring to introduce a nitro group at the meta position. This is followed by a bromination at the 4-position. The crucial carbon-carbon bond formation is then achieved via a Heck reaction, and the final step involves the reduction of the double bond.

"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" spectroscopic data (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic data for "Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" is detailed below. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a combination of information for structurally related compounds and predicted data based on established spectroscopic principles. This approach provides valuable reference points for researchers and scientists in the field of drug development.

Compound Identification

-

Systematic Name: this compound

-

CAS Number: 334952-07-7[1]

-

Molecular Weight: 253.21 g/mol [2]

-

Chemical Structure:

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | d | 1H | Ar-H |

| ~7.8 - 8.1 | dd | 1H | Ar-H |

| ~7.5 - 7.7 | d | 1H | Ar-H |

| ~3.9 - 4.1 | s | 2H | -CH₂- |

| ~3.9 | s | 3H | -OCH₃ (benzoate) |

| ~3.7 | s | 3H | -OCH₃ (acetate) |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C=O (acetate) |

| ~164 - 166 | C=O (benzoate) |

| ~148 - 150 | Ar-C (C-NO₂) |

| ~135 - 140 | Ar-C |

| ~130 - 135 | Ar-C |

| ~125 - 130 | Ar-C |

| ~120 - 125 | Ar-C |

| ~52 - 54 | -OCH₃ (benzoate) |

| ~51 - 53 | -OCH₃ (acetate) |

| ~35 - 40 | -CH₂- |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2960 - 2850 | Medium | Aliphatic C-H Stretch |

| 1735 - 1750 | Strong | C=O Stretch (Ester) |

| 1530 - 1550 | Strong | Asymmetric NO₂ Stretch |

| 1340 - 1360 | Strong | Symmetric NO₂ Stretch |

| 1600, 1475 | Medium-Weak | Aromatic C=C Stretch |

| 1200 - 1300 | Strong | C-O Stretch (Ester) |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 253.06 | [M]⁺ (Molecular Ion) |

| 222.05 | [M - OCH₃]⁺ |

| 194.05 | [M - COOCH₃]⁺ |

| 178.02 | [M - CH₂COOCH₃]⁺ |

| 150.02 | [M - COOCH₃ - NO₂]⁺ |

Experimental Data of Related Compounds

For comparative purposes, the following tables summarize the experimental spectroscopic data for isomers and structurally similar compounds.

¹H and ¹³C NMR Data for Methyl 3-nitrobenzoate

| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |

| 8.76 (s, 1H) | 164.7 | ||

| 8.37 – 8.28 (m, 2H) | 148.1 | ||

| 7.65 – 7.50 (m, 2H) | 135.1 | ||

| 3.93 (s, 3H) | 131.7 | ||

| 129.5 | |||

| 127.2 | |||

| 124.3 | |||

| 52.6 |

Citation: The Royal Society of Chemistry[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a standard probe, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a 90-degree pulse angle and a longer relaxation delay may be used, often with proton decoupling.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer, Thermo Fisher).

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of chemical compounds.

References

"Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate" solubility in common lab solvents

An In-Depth Technical Guide to the Solubility of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS Number: 334952-07-7). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's molecular structure and provides a detailed experimental protocol for determining its solubility in common laboratory solvents.

Compound Overview

-

IUPAC Name: this compound[1]

-

CAS Number: 334952-07-7[2]

-

Molecular Formula: C₁₁H₁₁NO₆[2]

-

Molecular Weight: 253.21 g/mol [2]

-

Physical Form: Solid (Beige crystalline powder)[3]

-

Melting Point: 77°C[3]

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[4] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its solubility in various solvents.

-

Polar Characteristics: The presence of two ester functional groups (-COOCH₃) and a nitro group (-NO₂) introduces polarity to the molecule. These groups can participate in dipole-dipole interactions with polar solvents.[4]

-

Non-Polar Characteristics: The benzene ring is a significant non-polar component of the structure.

Based on these structural features, a qualitative solubility profile can be predicted. A related compound, Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate, is reported to be soluble in chloroform, methanol, and DMSO.[5] Another similar but simpler compound, Methyl 3-nitrobenzoate, is described as slightly soluble in ethanol, ether, and methanol, and insoluble in water.[6] These observations, combined with theoretical principles, inform the predictions in the table below.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble to Very Slightly Soluble | The large non-polar benzene ring is expected to dominate, leading to poor solubility in water despite the presence of polar groups. |

| Methanol, Ethanol | Soluble to Moderately Soluble | The alcohol's hydroxyl group can interact with the ester and nitro groups, while its alkyl chain can interact with the benzene ring. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These are strong polar aprotic solvents capable of dissolving a wide range of organic compounds. |

| Acetone, Acetonitrile | Soluble to Moderately Soluble | These solvents have intermediate polarity and are generally good solvents for compounds with mixed polarity. | |

| Non-Polar | Dichloromethane (DCM), Chloroform | Soluble | The polarity of these solvents is sufficient to interact with the polar groups, and they are excellent solvents for the non-polar benzene ring. |

| Toluene, Hexane | Slightly Soluble to Insoluble | The low polarity of these solvents will not effectively solvate the polar ester and nitro functional groups. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound.[7][8] The following protocol outlines the steps to quantitatively measure the solubility of this compound.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[7]

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[7] To ensure complete removal of solid particles, centrifuge the samples at a high speed.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence the solubility of an organic compound.

Caption: A flowchart of the shake-flask method for determining solubility.

Caption: Key factors influencing the solubility of a chemical compound.

References

- 1. This compound | C11H11NO6 | CID 22567524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS 334952-07-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. youtube.com [youtube.com]

- 5. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]

- 6. chembk.com [chembk.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. tandfonline.com [tandfonline.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate: A Comprehensive Technical Guide for its Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a substituted nitrobenzoate derivative, has emerged as a crucial building block in modern organic synthesis, particularly in the construction of complex pharmaceutical agents. Its unique structural arrangement, featuring a nitro group ortho to a carboxymethyl substituent on a benzoate backbone, provides a versatile platform for a variety of chemical transformations. This technical guide provides an in-depth overview of its synthesis, key reactions, and primary application as a pivotal intermediate in the synthesis of the tyrosine kinase inhibitor, Nintedanib.

Physicochemical Properties

This compound is typically a light yellow to beige crystalline powder. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 334952-07-7 |

| Molecular Formula | C₁₁H₁₁NO₆ |

| Molecular Weight | 253.21 g/mol |

| Appearance | Light yellow to beige crystalline powder |

| Purity | ≥95.0% |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted toluene. A representative synthetic workflow is outlined below.

Figure 1: General synthetic workflow for this compound.

Experimental Protocol:

A plausible, multi-step experimental protocol for the synthesis of this compound is detailed below. This protocol is based on established organic chemistry transformations and analogous syntheses reported in the literature.

Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid

-

To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 vol), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford Methyl 4-methyl-3-nitrobenzoate.

Step 2: Radical Bromination

-

Methyl 4-methyl-3-nitrobenzoate (1.0 eq) is dissolved in carbon tetrachloride (10 vol).

-

N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added.

-

The mixture is heated to reflux for 2-3 hours under irradiation with a UV lamp.

-

After cooling, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product, Methyl 4-(bromomethyl)-3-nitrobenzoate, is purified by column chromatography.

Step 3: Cyanation

-

To a solution of Methyl 4-(bromomethyl)-3-nitrobenzoate (1.0 eq) in dimethyl sulfoxide (DMSO, 8 vol), sodium cyanide (1.2 eq) is added portion-wise at room temperature.

-

The reaction is stirred for 12-16 hours at room temperature.

-

The reaction mixture is poured into ice water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 4-(cyanomethyl)-3-nitrobenzoate.

Step 4: Methanolysis

-

Methyl 4-(cyanomethyl)-3-nitrobenzoate (1.0 eq) is dissolved in a mixture of methanol (10 vol) and concentrated sulfuric acid (2.0 eq).

-

The mixture is heated to reflux for 8-12 hours.

-

After cooling, the reaction mixture is carefully poured into ice water and neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound.

Application in the Synthesis of Nintedanib

The primary and most significant application of this compound is as a key intermediate in the synthesis of Nintedanib, a potent triple angiokinase inhibitor. The synthetic strategy involves the reduction of the nitro group to an aniline, which then undergoes a series of reactions to construct the indolinone core of the drug.

Figure 2: Key transformations of this compound in the synthesis of Nintedanib.

Experimental Protocol: Reduction of the Nitro Group

-

This compound (1.0 eq) is dissolved in methanol or ethyl acetate.

-

A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 1-5 atm) at room temperature until the reaction is complete (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Methyl 3-amino-4-(2-methoxy-2-oxoethyl)benzoate, which is often used in the next step without further purification.

Quantitative Data

The following table summarizes representative yields for the key synthetic transformations involving this compound, based on analogous reactions reported in the patent literature.

| Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) |

| Synthesis | Methyl 4-(cyanomethyl)-3-nitrobenzoate | This compound | MeOH, H₂SO₄, reflux | 75-85 |

| Reduction | This compound | Methyl 3-amino-4-(2-methoxy-2-oxoethyl)benzoate | H₂, 10% Pd/C, MeOH | >90 |

Conclusion

This compound is a valuable and highly functionalized building block in organic synthesis. Its primary role as a key intermediate in the manufacture of Nintedanib underscores its importance in the pharmaceutical industry. The synthetic routes to this compound are well-established, and its subsequent transformations, particularly the selective reduction of the nitro group, provide a reliable pathway for the construction of complex heterocyclic systems. This guide provides researchers and drug development professionals with a comprehensive overview of the synthesis and application of this important synthetic intermediate.

Unveiling the Potential: A Technical Guide to Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a substituted nitrobenzoate derivative, holds significant interest within the pharmaceutical landscape not for its intrinsic pharmacological activity, but as a pivotal intermediate in the synthesis of Nintedanib. Nintedanib is a potent small molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer. This technical guide delves into the chemical properties of this compound, its crucial role in the synthetic pathway of Nintedanib, and consequently, the pharmacological profile of Nintedanib itself. Understanding the chemistry and application of this intermediate provides valuable insight into the development of targeted kinase inhibitors.

Chemical and Physical Properties

This compound is a beige crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 334952-07-7 | [1][2][3] |

| Molecular Formula | C11H11NO6 | [2] |

| Molecular Weight | 253.21 g/mol | [2] |

| IUPAC Name | This compound | |

| Synonyms | (4-Methoxycarbonyl-2-nitro-phenyl)-essigsaeure-methylester, methyl 4-methoxycarbonylmethyl-3-nitro-benzoate, Methyl 2-(4-Methoxycarbonyl-2-nitrophenyl)acetate, 4-methoxycarbonylmethyl-3-nitrobenzoic acid methyl ester | [1][4] |

| Appearance | Beige crystalline powder | [1] |

| Melting Point | 77°C | [1][5] |

| Boiling Point | 370°C | [1][5] |

Role in the Synthesis of Nintedanib

The primary significance of this compound lies in its function as a key building block in the synthesis of Nintedanib.[3] Nintedanib is a triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[6]

The synthesis of Nintedanib involves a multi-step process where this compound is a crucial precursor. One patented synthetic route describes the condensation of 4-(R acetate-2-yl)-3-nitrobenzoate (a derivative of the title compound) with trimethyl orthobenzoate.[7] This is followed by a substitution reaction and subsequent reduction and cyclization steps to yield Nintedanib.[7]

The general synthetic workflow highlighting the involvement of a nitrobenzoate derivative is depicted below.

Potential Pharmacological Properties (Inferred from Nintedanib)

As this compound is an intermediate, it is not intended for direct therapeutic use and its own pharmacological profile has not been characterized. However, its chemical structure is integral to the final structure of Nintedanib, and thus its "potential" is realized in the pharmacological activity of the final drug product.

Mechanism of Action of Nintedanib

Nintedanib functions as a multi-targeted tyrosine kinase inhibitor.[8] It competitively inhibits the adenosine triphosphate (ATP) binding pocket of the following receptor tyrosine kinases (RTKs):

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3)

-

Fibroblast Growth Factor Receptors (FGFR 1-3)

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β)

By blocking these signaling pathways, Nintedanib interferes with the proliferation, migration, and survival of endothelial cells and pericytes, which are crucial for angiogenesis (the formation of new blood vessels). In the context of cancer, this anti-angiogenic effect can inhibit tumor growth. In idiopathic pulmonary fibrosis, Nintedanib is thought to inhibit the proliferation and migration of lung fibroblasts, thereby reducing the deposition of excess fibrous tissue.

The signaling cascade inhibited by Nintedanib is illustrated in the following diagram.

Therapeutic Indications for Nintedanib

The multi-targeted inhibitory action of Nintedanib has led to its approval for several clinical indications:

-

Idiopathic Pulmonary Fibrosis (IPF)

-

Systemic Sclerosis-Associated Interstitial Lung Disease (SSc-ILD)

-

Chronic Fibrosing Interstitial Lung Diseases (ILDs) with a Progressive Phenotype

-

Non-Small Cell Lung Cancer (NSCLC) of adenocarcinoma histology in combination with docetaxel

Experimental Protocols

As this compound is a synthetic intermediate, the most relevant experimental protocol is its use in the synthesis of Nintedanib. The following is a generalized experimental protocol based on patent literature.

Objective: To synthesize a key intermediate in the Nintedanib pathway from this compound or a similar precursor.

Materials:

-

This compound (or a related derivative)

-

Trimethyl orthobenzoate

-

Acetic anhydride

-

Appropriate solvents (e.g., N,N-dimethylformamide)

-

Acid-binding agent (e.g., triethylamine, potassium carbonate)

-

N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide

-

Reducing agent (for nitro group reduction)

-

Standard laboratory glassware and equipment

-

Analytical instruments for reaction monitoring and product characterization (e.g., TLC, NMR, Mass Spectrometry)

Procedure (Illustrative):

-

Condensation Reaction:

-

In a reaction vessel, dissolve this compound (or its derivative) and trimethyl orthobenzoate in acetic anhydride.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Isolate the crude product by filtration and purify by recrystallization.

-

-

Substitution Reaction:

-

Dissolve the product from the previous step and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide in a suitable solvent.

-

Add an acid-binding agent to the mixture.

-

Heat the reaction and monitor its progress by TLC.

-

Upon completion, perform an appropriate work-up to isolate the substituted product.

-

-

Reduction and Cyclization:

-

Subject the product from the substitution reaction to a reduction of the nitro group.

-

Following reduction, induce cyclization to form the core structure of Nintedanib.

-

Purify the final product using column chromatography or recrystallization.

-

Note: This is a generalized protocol. Specific reaction conditions, stoichiometry, and purification methods will vary depending on the exact synthetic route being employed. Researchers should consult detailed patent literature for precise experimental parameters.

Conclusion

While this compound does not possess inherent pharmacological properties for direct therapeutic application, its role as a key intermediate in the synthesis of Nintedanib is of high importance. The chemical features of this molecule are essential for the construction of the final, pharmacologically active Nintedanib. Therefore, the "potential pharmacological properties" of this compound are fully realized through its conversion to Nintedanib, a clinically significant inhibitor of key signaling pathways in angiogenesis and fibrosis. Future research in this area will likely focus on optimizing the synthesis of Nintedanib and exploring the therapeutic potential of other molecules derived from this and similar intermediates.

References

- 1. Buy Methyl 3-(2-methoxy-2-oxoethoxy)-4-nitrobenzoate (EVT-3116576) | 138035-71-9 [evitachem.com]

- 2. Methyl 3-[(2-methoxy-2-oxoethyl)amino]-4-nitrobenzoate | Benchchem [benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. US10836751B2 - Methods for preparing Nintedanib and intermediates thereof - Google Patents [patents.google.com]

- 5. Item - An Improved Process for the Synthesis of Nintedanib Esylate - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 6. Nintedanib synthesis - chemicalbook [chemicalbook.com]

- 7. WO2016037514A1 - Preparation method of nintedanib - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. The document details its chemical structure, explores its relationship with various isomers, and presents relevant, albeit general, synthetic protocols. Furthermore, it delves into the biological significance of this compound by examining the signaling pathways of Nintedanib, thereby providing crucial context for its application in drug discovery and development.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C₁₁H₁₁NO₆.[1][2] Its structure features a benzene ring substituted with a methyl ester group, a methoxycarbonylmethyl group, and a nitro group.

Systematic IUPAC Name: this compound[2]

Molecular Weight: 253.21 g/mol [1]

The presence of the electron-withdrawing nitro group and two ester functionalities significantly influences the molecule's reactivity and electronic properties, making it a versatile precursor in organic synthesis.

Isomeric Landscape

The functionality and reactivity of aromatic compounds are highly dependent on the substitution pattern of the benzene ring. Understanding the properties of isomers of this compound is therefore crucial for synthetic planning and impurity profiling.

A key positional isomer is Methyl 3-(2-methoxy-2-oxoethyl)-4-nitrobenzoate . In this isomer, the positions of the nitro and the methoxycarbonylmethyl groups are swapped. This seemingly minor change can significantly alter the electronic effects within the molecule, potentially influencing its reactivity in subsequent synthetic steps.

Other related isomers include various substituted nitrobenzoates. For instance, the nitration of methyl benzoate can lead to a mixture of ortho-, meta-, and para-isomers, with the meta-isomer, methyl 3-nitrobenzoate , being the major product under standard nitrating conditions. The physicochemical properties of some of these related isomers are summarized in the table below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₁H₁₁NO₆ | 253.21 | Not widely reported |

| Methyl 3-nitrobenzoate | C₈H₇NO₄ | 181.15 | 78 |

| Methyl 4-nitrobenzoate | C₈H₇NO₄ | 181.15 | 96 |

Synthetic Approaches: An Overview

Nitration of a Phenylacetate Precursor

A plausible synthetic route involves the nitration of a precursor such as methyl 4-(2-methoxy-2-oxoethyl)benzoate. The nitration of aromatic rings is a classic electrophilic aromatic substitution reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

General Experimental Protocol for Nitration of a Methyl Benzoate Derivative:

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared, typically in a 1:1 ratio, and cooled in an ice bath.

-

Reaction Setup: The aromatic precursor is dissolved in concentrated sulfuric acid and cooled in an ice bath with stirring.

-

Addition of Nitrating Mixture: The cold nitrating mixture is added dropwise to the solution of the aromatic precursor, maintaining a low temperature (typically 0-10 °C) to control the reaction and minimize the formation of by-products.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specific duration to ensure complete conversion.

-

Work-up: The reaction mixture is then poured onto crushed ice to precipitate the crude product. The solid is collected by vacuum filtration and washed with cold water to remove residual acids.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure nitro-substituted product.

It is important to note that the directing effects of the substituents on the benzene ring will determine the regioselectivity of the nitration.

Nucleophilic Substitution Approach

Patent literature concerning the synthesis of Nintedanib suggests that intermediates structurally related to the target molecule can be synthesized via nucleophilic substitution reactions. For example, a compound like methyl 4-chloro-3-nitrobenzoate could potentially react with a suitable carbanion, such as the enolate of methyl acetate, to form the desired carbon-carbon bond.

Illustrative Reaction Scheme:

This approach would require careful selection of the base and reaction conditions to favor the desired substitution reaction and minimize side reactions.

Role in Nintedanib Synthesis

This compound is a crucial building block in the multi-step synthesis of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer. The structural features of this intermediate are strategically designed to allow for the subsequent construction of the indolinone core of the Nintedanib molecule.

The synthesis of Nintedanib typically involves the reduction of the nitro group to an amine, followed by a series of cyclization and condensation reactions to build the final complex structure.

Biological Context: The Signaling Pathways of Nintedanib

While this compound itself is not known to possess significant biological activity, its role as a precursor to Nintedanib places it in the context of crucial signaling pathways involved in angiogenesis and fibrosis. Nintedanib exerts its therapeutic effects by inhibiting the activity of three key families of receptor tyrosine kinases (RTKs):

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Fibroblast Growth Factor Receptors (FGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs)

These receptors play a central role in cell proliferation, migration, and survival. Their aberrant activation is a hallmark of many diseases, including cancer and fibrotic disorders.

The VEGFR, FGFR, and PDGFR Signaling Cascades

The binding of growth factors (VEGF, FGF, and PDGF) to their respective receptors on the cell surface triggers a cascade of intracellular signaling events. This process, known as signal transduction, ultimately leads to changes in gene expression and cellular behavior.

Simplified Signaling Pathway:

Caption: Simplified signaling pathways of VEGFR, FGFR, and PDGFR.

The diagram above illustrates the convergence of these pathways on downstream effectors like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical regulators of cellular processes.

Mechanism of Action of Nintedanib

Nintedanib functions as an ATP-competitive inhibitor, binding to the intracellular kinase domains of VEGFR, FGFR, and PDGFR. This binding event prevents the phosphorylation and subsequent activation of the receptors, thereby blocking the downstream signaling cascades.

Inhibition Workflow:

Caption: Mechanism of action of Nintedanib.

By inhibiting these key signaling pathways, Nintedanib effectively reduces the proliferation and activation of fibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix in fibrotic diseases.

Conclusion

This compound represents a strategically important molecule in medicinal chemistry, serving as a key intermediate in the synthesis of the clinically significant drug, Nintedanib. While detailed synthetic and analytical data for this specific compound remain somewhat elusive in publicly accessible literature, an understanding of its isomeric landscape and the general principles of relevant organic reactions provides a solid foundation for its synthesis and application. The profound biological effects of its end-product, Nintedanib, underscore the importance of such intermediates in the development of targeted therapies for complex diseases like idiopathic pulmonary fibrosis. Further research into the optimized synthesis and characterization of this and related compounds will continue to be a valuable endeavor in the field of drug discovery.

References

Methodological & Application

Application Note and Protocol: Synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is an organic compound with potential applications as a building block in the synthesis of more complex molecules in medicinal chemistry and materials science. The presence of multiple functional groups, including two ester moieties and a nitro group, allows for a variety of subsequent chemical transformations. This document outlines a detailed experimental protocol for the synthesis of this compound via the electrophilic nitration of methyl 4-(2-methoxy-2-oxoethyl)benzoate. The protocol is based on established methods for the nitration of substituted methyl benzoates.[1][2][3]

Proposed Synthetic Pathway

The synthesis involves the nitration of methyl 4-(2-methoxy-2-oxoethyl)benzoate using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1][3] The nitronium ion then attacks the benzene ring, leading to the substitution of a hydrogen atom with a nitro group.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| Methyl 4-(2-methoxy-2-oxoethyl)benzoate | 2.08 | g | Starting material |

| 10.0 | mmol | ||

| Molecular Weight | 208.21 | g/mol | [4] |

| Concentrated Nitric Acid (68%) | 0.70 | mL | Nitrating agent |

| ~11.0 | mmol | ||

| Concentrated Sulfuric Acid (98%) | 2.0 | mL | Catalyst and solvent |

| Product | |||

| This compound | |||

| Molecular Weight | 253.21 | g/mol | [1] |

| Theoretical Yield | 2.53 | g | |

| Representative Actual Yield | 1.90 - 2.28 | g | Based on typical 75-90% yields for similar nitration reactions. |

| Purity | >95% | After purification. | |

| Appearance | Beige crystalline powder | [5] | |

| Melting Point | 77 | °C | [5] |

Experimental Protocol

Materials and Equipment:

-

Methyl 4-(2-methoxy-2-oxoethyl)benzoate

-

Concentrated nitric acid (HNO₃, ~68%)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Methanol (CH₃OH)

-

Deionized water

-

Ice

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Graduated cylinders

-

Hirsch funnel or Büchner funnel and filter flask

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Melting point apparatus

Procedure:

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-(2-methoxy-2-oxoethyl)benzoate (2.08 g, 10.0 mmol).

-

Cool the flask in an ice-water bath.

-

Slowly add concentrated sulfuric acid (2.0 mL) to the flask with continuous stirring. Ensure the temperature is maintained below 10 °C.

-

-

Preparation of Nitrating Mixture:

-

In a separate small, dry beaker or test tube, carefully add concentrated nitric acid (0.70 mL, ~11.0 mmol) to concentrated sulfuric acid (1.0 mL).

-

Cool this mixture in the ice-water bath.

-

-

Nitration Reaction:

-

Using a dropping funnel or a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of the starting material in sulfuric acid over a period of 15-20 minutes.

-

It is crucial to maintain the internal temperature of the reaction mixture below 15 °C during the addition to minimize the formation of byproducts.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for an additional 30-45 minutes to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a beaker containing approximately 50 g of crushed ice with stirring. This will cause the crude product to precipitate.

-

Allow the ice to melt completely.

-

Collect the solid product by vacuum filtration using a Hirsch or Büchner funnel.

-

Wash the collected solid with two portions of cold deionized water (2 x 15 mL) to remove residual acids.

-

Subsequently, wash the solid with a small portion of ice-cold methanol (5 mL) to remove some impurities.[1]

-

-

Purification:

-

The crude product can be purified by recrystallization from methanol.[6]

-

Dissolve the crude solid in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the final compound.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic. Proper temperature control is essential to prevent a runaway reaction.

-

Always add acid to water, not the other way around, when preparing aqueous solutions. In this protocol, the reaction mixture is added to ice.

This application note provides a detailed, plausible protocol for the laboratory-scale synthesis of this compound. The procedure is based on well-established nitration methodologies for aromatic esters. By following this protocol and adhering to the safety precautions, researchers can effectively synthesize this compound for further use in their research and development activities.

References

Application Notes and Protocols for the Nitration of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a speculative protocol for the nitration of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate. The target compound for this synthesis is Methyl 3,5-dinitro-4-(2-methoxy-2-oxoethyl)benzoate. It is important to note that the starting material is a highly deactivated aromatic ring due to the presence of two electron-withdrawing groups: a nitro group and a methyl carboxylate group. Consequently, the introduction of a second nitro group via electrophilic aromatic substitution requires more forcing reaction conditions than the nitration of a simple monosubstituted benzene ring, such as methyl benzoate. The protocols and data presented herein are based on established principles of organic chemistry for the nitration of deactivated aromatic systems.

Reaction Principle

The nitration of this compound is an electrophilic aromatic substitution reaction. The electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion.

The existing substituents on the benzene ring, the nitro group (-NO₂) and the ester group (-COOCH₃), are both meta-directing and strongly deactivating. Therefore, the incoming nitro group is expected to add to the position that is meta to both existing groups, which is the C-5 position. The significant deactivation of the ring necessitates more vigorous reaction conditions, such as the use of fuming nitric acid or higher reaction temperatures, to achieve a reasonable reaction rate and yield.

Experimental Protocols

3.1 Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| This compound | C₁₁H₁₁NO₆ | 269.21 | >98% | (User defined) |

| Fuming Nitric Acid | HNO₃ | 63.01 | >90% | (User defined) |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | (User defined) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | (User defined) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | (User defined) |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | (User defined) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | >99.5% | (User defined) |

| Deionized Water | H₂O | 18.02 | - | - |

| Crushed Ice | H₂O | 18.02 | - | - |

3.2 Equipment

-

Three-necked round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Standard laboratory glassware

3.3 Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated and fuming acids are extremely corrosive and strong oxidizing agents. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

The reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.

-

Have an appropriate quenching agent, such as sodium bicarbonate solution, readily available in case of spills.

3.4 Reaction Procedure

-

Preparation of the Nitrating Mixture: In a 50 mL beaker, carefully add 10 mL of concentrated sulfuric acid. Cool the beaker in an ice-salt bath to -5 °C. While maintaining the temperature below 0 °C, slowly add 5 mL of fuming nitric acid dropwise with gentle stirring. Once the addition is complete, allow the mixture to cool to -5 °C.

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2.69 g (10 mmol) of this compound in 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of the starting material over a period of 30-45 minutes. The internal temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition.

-

Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form. Allow the ice to melt completely.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Data Presentation

Table 1: Hypothetical Reaction Parameters and Results

| Parameter | Value |

| Starting Material | This compound |

| Amount of Starting Material | 2.69 g (10 mmol) |

| Nitrating Agent | Fuming HNO₃ / H₂SO₄ |

| Reaction Temperature | 0-5 °C (addition), then room temperature |

| Reaction Time | 4-5 hours |

| Product | Methyl 3,5-dinitro-4-(2-methoxy-2-oxoethyl)benzoate |

| Theoretical Yield | 3.14 g |

| Hypothetical Actual Yield | 2.20 g |

| Hypothetical Percent Yield | 70% |

| Appearance | Pale yellow solid |

Visualization

Diagram 1: Experimental Workflow for the Nitration Reaction

Caption: A flowchart illustrating the key steps in the proposed nitration of this compound.

Diagram 2: Signaling Pathway of Electrophilic Aromatic Substitution

Caption: The mechanistic pathway for the electrophilic aromatic nitration reaction.

Application Notes and Protocols: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS No. 334952-07-7) as a key starting material in the synthesis of heterocyclic compounds. This versatile building block is particularly valuable in the construction of pharmacologically relevant scaffolds.

Introduction

This compound is a substituted nitrobenzoate ester. Its structure, featuring a nitro group ortho to a methoxycarbonylethyl substituent, makes it an excellent precursor for synthesizing various heterocyclic systems through reductive cyclization and other transformations. The presence of multiple reactive sites allows for the strategic construction of complex molecular architectures, which are often sought after in medicinal chemistry and drug discovery.

Application: Synthesis of Methyl 2-oxoindoline-6-carboxylate

A significant application of this compound is in the synthesis of Methyl 2-oxoindoline-6-carboxylate . This compound serves as a crucial intermediate in the preparation of Nintedanib, a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer.[1]

The synthetic strategy involves a one-pot reductive cyclization of this compound. In this process, the nitro group is reduced to an amine, which then undergoes an intramolecular cyclization with the adjacent ester group to form the oxindole ring system.

Reaction Scheme

Caption: Reductive cyclization of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Methyl 2-oxoindoline-6-carboxylate from this compound.

| Parameter | Value | Reference |

| Starting Material | This compound | [1] |

| Product | Methyl 2-oxoindoline-6-carboxylate | [1] |

| Catalyst | 10% Palladium on Carbon (Pd/C) | [1] |

| Solvent | Concentrated Acetic Acid | [1] |

| Reaction Temperature | 50 °C | [1] |

| Hydrogen Pressure | 50 psi | [1] |

| Reaction Time | 2.5 hours | [1] |

| Yield | 98% (Theoretical) | [1] |

| Melting Point of Product | 208-211 °C | [1] |

Experimental Protocol

This protocol details the synthesis of Methyl 2-oxoindoline-6-carboxylate from this compound.

Materials:

-

This compound (48.3 g)

-

10% Palladium on Carbon (Pd/C) catalyst (5.0 g)

-

Concentrated Acetic Acid (800 mL)

-

tert-Butyl methyl ether (150 mL)

-

Hydrogen gas

-

Hydrogenation reactor

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Reaction Setup: In a suitable hydrogenation reactor, dissolve 48.3 g of this compound in 800 mL of concentrated acetic acid.[1]

-

Catalyst Addition: Carefully add 5.0 g of 10% palladium on carbon catalyst to the solution.[1]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and maintain the reaction temperature at 50 °C.[1]

-

Reaction Monitoring: Stir the reaction mixture vigorously for 2.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a dichloromethane/methanol (10:1) solvent system. The Rf value of the product, Methyl 2-oxoindoline-6-carboxylate, is 0.4 on a silica gel plate.[1]

-

Work-up: Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with an inert gas (e.g., nitrogen or argon).

-

Catalyst Removal: Remove the palladium on carbon catalyst by filtration through a pad of celite.[1]

-

Solvent Evaporation: Concentrate the filtrate to dryness using a rotary evaporator.[1]

-

Product Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether and filter the mixture again to remove any remaining insoluble impurities.[1]

-

Drying: Dry the resulting solid product under vacuum at 100 °C.[1]

-

Product Characterization: The final product is obtained as Methyl 2-oxoindoline-6-carboxylate with a reported yield of 28.6 g (98% of the theoretical yield) and a melting point of 208-211 °C.[1]

Experimental Workflow

Caption: Workflow for the synthesis of Methyl 2-oxoindoline-6-carboxylate.

Conclusion

This compound is a highly effective precursor for the synthesis of the 2-oxoindole heterocyclic system. The protocol provided outlines a high-yielding and efficient method for the preparation of Methyl 2-oxoindoline-6-carboxylate, a key intermediate in pharmaceutical manufacturing. This application highlights the utility of strategically functionalized aromatic compounds in the streamlined synthesis of complex and valuable molecules. Further research into the reactivity of this starting material could unveil its potential in the synthesis of a broader range of heterocyclic structures.

References

Application Notes and Protocols for the Analytical Method Development of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

Introduction

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is a nitrated benzoate ester derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active molecules.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing purity, and ensuring the quality of this intermediate in drug development and manufacturing processes. This document provides a comprehensive guide to the development and validation of analytical methods for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

| Property | Value | Reference |

| CAS Number | 334952-07-7 | [2] |

| Molecular Formula | C11H11NO6 | [2] |

| Molecular Weight | 253.21 g/mol | [3] |